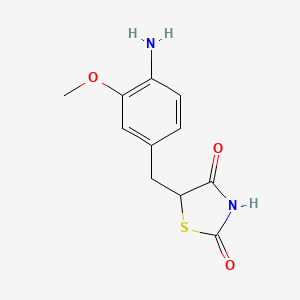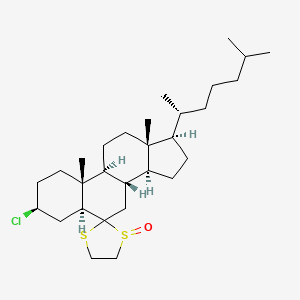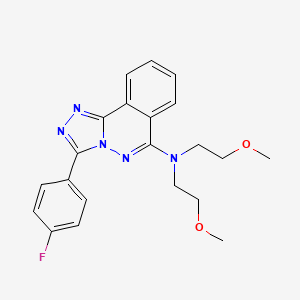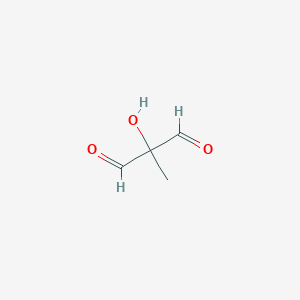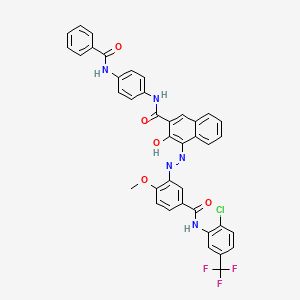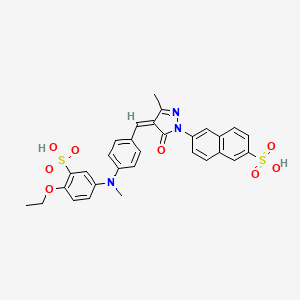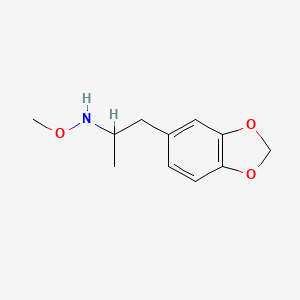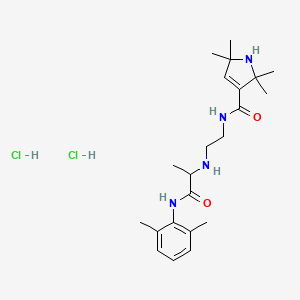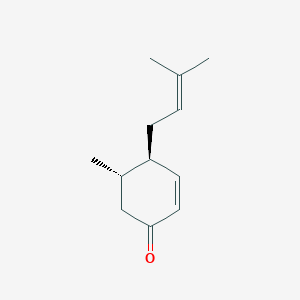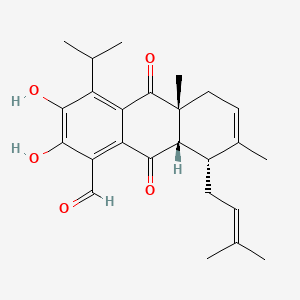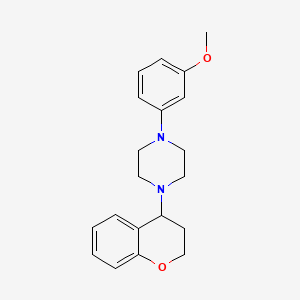
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with 3-methoxyphenylpiperazine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The conditions for these reactions may vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets may vary depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine include other piperazine derivatives, such as:
- 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-phenylpiperazine
- 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of the benzopyran and methoxyphenyl groups may result in unique interactions with biological targets.
Properties
CAS No. |
81816-69-5 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-4-yl)-4-(3-methoxyphenyl)piperazine |
InChI |
InChI=1S/C20H24N2O2/c1-23-17-6-4-5-16(15-17)21-10-12-22(13-11-21)19-9-14-24-20-8-3-2-7-18(19)20/h2-8,15,19H,9-14H2,1H3 |
InChI Key |
NAJHFOHSRDSHDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCOC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


